molecular formula C57H76ClFN10O4S B12419217 PROTAC SOS1 degrader-2

PROTAC SOS1 degrader-2

Cat. No.: B12419217
M. Wt: 1051.8 g/mol
InChI Key: AZBRWXRYNYEDKG-UZBSLLNPSA-N
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Description

PROTAC SOS1 degrader-2 is a heterobifunctional small molecule designed to exploit the body's own ubiquitin-proteasome system to achieve targeted protein degradation of Son of Sevenless 1 (SOS1) . This targeted degradation strategy offers a powerful alternative to traditional small-molecule inhibition for investigating KRAS-driven cancers, as it eliminates both the enzymatic and scaffolding functions of the oncoprotein[S]. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a frequently mutated oncogene in cancers such as colorectal cancer and non-small cell lung cancer . By degrading SOS1, this PROTAC depletes cellular levels of this key KRAS activator, which can lead to the suppression of downstream oncogenic signaling pathways like RAF-MEK-ERK and inhibit the growth of cancer cells harboring KRAS mutations . The molecule is engineered to simultaneously bind to the SOS1 protein and an E3 ubiquitin ligase, forming a ternary complex that tags SOS1 for ubiquitination and subsequent proteasomal degradation . In preclinical research, SOS1 degraders based on inhibitor warheads have demonstrated superior activity in inhibiting cancer cell growth compared to SOS1 inhibitors alone, highlighting the potential of this event-driven pharmacology . This compound provides researchers with a potent chemical tool to explore SOS1 biology, validate SOS1 as a therapeutic target, and develop novel treatment strategies for KRAS-mutant cancers, which have historically been challenging to treat .

Properties

Molecular Formula

C57H76ClFN10O4S

Molecular Weight

1051.8 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1

InChI Key

AZBRWXRYNYEDKG-UZBSLLNPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9

Canonical SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9

Origin of Product

United States

Design and Engineering Strategies for Protac Sos1 Degrader Chemical Compounds

Modular Architecture of PROTAC SOS1 Degrader Chemical Compounds

The design of PROTAC SOS1 degraders is rooted in a modular construction, comprising three essential components: a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. nih.govmedchemexpress.com This modularity allows for systematic optimization by modifying each component to enhance the potency, selectivity, and pharmacological properties of the final degrader compound. nih.govnih.gov The formation of a stable ternary complex between SOS1, the PROTAC molecule, and the E3 ligase is a critical step for effective protein degradation. frontiersin.orgaacrjournals.org

The selection of a suitable ligand for SOS1 is the first step in designing an effective degrader. This ligand must bind to SOS1 with sufficient affinity and present an appropriate "exit vector"—a position on the molecule where the linker can be attached without disrupting its binding to the target protein. tocris.comnih.gov Researchers have explored both inhibitors and agonists of SOS1 as potential ligands for PROTAC development. nih.govnih.gov

Small-molecule inhibitors that disrupt the SOS1:KRAS interaction have been successfully repurposed as SOS1-binding moieties in PROTACs. nih.govnih.gov Compounds such as BI-3406 and BAY-293, which bind to the catalytic site of SOS1, have served as foundational scaffolds for degrader design. nih.govchemicalprobes.orgopnme.com

For instance, the design of a series of SOS1 degraders was informed by the crystal structure of a BI-3406 analog, BI68BS, in complex with SOS1. nih.gov Analysis of the complex revealed that the 6- and 7-methoxy groups on the quinazoline (B50416) core of the inhibitor were exposed to the solvent, making them ideal attachment points for the linker. nih.govnih.gov This strategy led to the development of P7, a potent SOS1 degrader that utilizes a BAY-293 derivative as the SOS1 binder. nih.govnih.gov P7 was found to induce up to 92% SOS1 degradation in colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs). nih.govresearchgate.net

Similarly, the SOS1 degrader compound 23 incorporates the BI-3406 scaffold as its target-specific warhead. guidetopharmacology.org Another set of degraders, BTX-6654 and BTX-7312, also utilize SOS1 inhibitor scaffolds, demonstrating potent and specific degradation of SOS1 in various KRAS-mutant cancer cell lines. aacrjournals.orgresearchgate.net BTX-6654 achieved a maximum SOS1 degradation (Dmax) of up to 96% with a half-maximal degradation concentration (DC50) of 2.4 nmol/L in MIA PaCa-2 cells. aacrjournals.org

DegraderSOS1 Inhibitor ScaffoldKey Findings
P7 BAY-293 derivativeAchieved up to 92% SOS1 degradation in CRC cell lines and PDOs. nih.govresearchgate.net
Compound 23 BI-3406Showed efficient SOS1 degradation in KRAS-driven cancer cells. acs.org
BTX-6654 Quinazoline-basedDmax up to 96% and DC50 of 2.4 nmol/L in MIA PaCa-2 cells. aacrjournals.org
BTX-7312 Pyrrolopyrimidine-basedDmax up to 97% and DC50 of 3.9 nmol/L in LoVo cells. aacrjournals.org

An alternative and unique strategy involves using an SOS1 agonist as the targeting ligand. nih.govacs.org The compound VUBI-1 is a potent SOS1 agonist that binds to a hydrophobic pocket at the catalytic site. nih.govopnme.com While seemingly counterintuitive, hyperactivation of SOS1 can lead to a biphasic effect on downstream signaling and ultimately prove detrimental to cancer cells. nih.govopnme.com

Researchers have successfully developed the first-in-class agonist-based SOS1 PROTACs by tethering VUBI-1 to an E3 ligase ligand. nih.govacs.org A solvent-exposed piperazine (B1678402) substituent on VUBI-1 provided a suitable point for linker attachment. nih.gov The resulting PROTAC, compound 9d, induced robust SOS1 degradation in several KRAS-driven cancer cell lines and exhibited superior antiproliferation activity compared to the VUBI-1 agonist alone. nih.govacs.org This approach demonstrates that targeted degradation of SOS1 is an effective therapeutic strategy, independent of the functional modulation (inhibition vs. agonism) of the targeting ligand. acs.orgumn.edu

The second key component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. The choice of E3 ligase can significantly influence the degradation efficiency and cellular specificity of the PROTAC. nih.gov For SOS1 degraders, ligands for Cereblon (CRBN) and the Von Hippel-Lindau (VHL) E3 ligases have been predominantly used. nih.govnih.govresearchgate.net

Cereblon is a widely utilized E3 ligase in PROTAC design, and its ligands are typically derived from immunomodulatory drugs such as thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). nih.govfrontiersin.org These ligands are known for conferring favorable properties like oral bioavailability. nih.gov

The SOS1 degrader P7 was synthesized by connecting the SOS1-binding moiety to lenalidomide. nih.govresearchgate.net The successful degradation of SOS1 by P7 was shown to be cereblon-dependent, as pre-treatment with a high concentration of free lenalidomide blocked the degradative activity. nih.gov The degraders BTX-6654 and BTX-7312 also recruit cereblon, utilizing a 6-fluoro isoindoline (B1297411) cereblon binding moiety to induce potent, rapid, and specific degradation of SOS1. aacrjournals.orgresearchgate.net

The VHL E3 ligase is another popular choice for PROTAC development. nih.govfrontiersin.orgdundee.ac.uk VHL ligands are often based on a hydroxylated proline motif that mimics the recognition sequence of its natural substrate, the hypoxia-inducible factor-1α (HIF-1α). nih.gov

The first agonist-based SOS1 PROTAC, compound 9d, was created by linking the SOS1 agonist VUBI-1 to a VHL ligand. nih.govacs.orgfigshare.com This degrader effectively induced the removal of SOS1 in various cancer cells harboring different KRAS mutations. acs.org Similarly, the inhibitor-based degrader, PROTAC 23, which uses a BI-3406 warhead, is linked to a VHL E3 ubiquitin ligase ligand to achieve its effect. guidetopharmacology.org

E3 LigaseLigand ExampleAssociated SOS1 Degrader(s)
Cereblon (CRBN) LenalidomideP7 nih.govnih.gov
6-fluoro isoindoline moietyBTX-6654, BTX-7312 aacrjournals.org
Von Hippel–Lindau (VHL) Hydroxyproline-basedCompound 9d nih.govnih.govacs.org
VHL LigandPROTAC 23 guidetopharmacology.org

E3 Ubiquitin Ligase Ligand Selection and Incorporation

Emerging E3 Ligase Ligands for Tissue/Context Specificity Research

The vast majority of PROTACs developed to date, including many SOS1 degraders, utilize ligands for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases, which are ubiquitously expressed throughout the human body. mdpi.comnih.gov While effective, this broad expression can lead to off-target degradation in healthy tissues, potentially causing toxicity. nih.govresearchgate.net To overcome this limitation, significant research is focused on discovering and utilizing ligands for E3 ligases that exhibit tissue- or context-specific expression. This approach aims to create PROTACs that are active only in specific cell types or disease states, thereby enhancing their therapeutic index.

There are over 600 E3 ligases in human cells, offering a wide landscape for the development of next-generation PROTACs. mdpi.com Harnessing E3 ligases that are overexpressed in particular tissues or specific types of tumors could lead to more selective therapies. mdpi.comnih.gov For example, ligases such as FBXL16 and KCTD8 are known to be expressed in the brain, ASB9 in the pancreas, and KLHL40/41 in skeletal muscle. mdpi.com The development of ligands for these E3 ligases is a critical step toward creating PROTACs with improved tissue specificity.

Recent advancements have identified ligands for alternative E3 ligases. For instance, the Jin group reported the use of a noncovalent KEAP1 ligand to develop a PROTAC named MS83, which successfully degraded BRD3 and BRD4. mdpi.com Another area of exploration involves natural products; Piperlongumine (PL), for example, was identified as a novel E3 ligase ligand that binds to multiple E3 ligases, opening avenues for its use in PROTAC design. researchgate.net Fragment-based ligand discovery (FBLD) is also proving to be a powerful tool to accelerate the identification of ligands for tumor-specific E3 ligases. nih.gov These emerging ligands are poised to significantly expand the capabilities of PROTAC technology, enabling the development of highly targeted degraders for SOS1 and other challenging therapeutic targets.

Linker Chemistry and Design Principles

Commonly used linker motifs include:

Alkyl Chains: These provide flexibility and are synthetically straightforward to incorporate. However, they are often hydrophobic, which can negatively impact the solubility of the resulting PROTAC. windows.net

PEG Linkers: Composed of ethylene (B1197577) glycol units, PEG linkers enhance hydrophilicity and water solubility. precisepeg.com The composition and length of PEG linkers can be systematically varied to fine-tune PROTAC properties. nih.govexplorationpub.com

Rigid Linkers: To reduce the entropic penalty associated with flexible linkers upon ternary complex formation, rigid motifs are often incorporated. These include cycloalkane structures (like piperazine and piperidine), aromatic rings, and triazoles. precisepeg.com These rigid elements can pre-organize the PROTAC into a conformation favorable for binding, enhancing ternary complex stability. precisepeg.com

The attachment points of the linker to the target and E3 ligase ligands are also crucial. The linker should extend from a solvent-exposed region of the ligand to minimize disruption of the primary binding interactions with the respective proteins. Advanced strategies like "click chemistry," utilizing reactions such as the copper-catalyzed cycloaddition between alkynes and azides to form stable triazole rings, have streamlined the synthesis of PROTAC libraries with diverse linkers, accelerating the optimization process. nih.gov

Impact of Linker Length and Composition on Degradation Efficiency

The length and chemical makeup of the linker profoundly affect the ability of a PROTAC to induce degradation. nih.gov An optimal linker length is essential to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. explorationpub.comnih.gov

If the linker is too short, steric clashes can prevent the simultaneous binding of the PROTAC to both proteins, thereby failing to form the ternary complex. explorationpub.com

If the linker is too long, it may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. explorationpub.com

Research has repeatedly demonstrated a strong correlation between linker length and degradation efficiency. For instance, a study on TANK-binding kinase 1 (TBK1) degraders found that PROTACs with linkers shorter than 12 atoms showed no activity, whereas those with linkers between 12 and 29 atoms exhibited potent, submicromolar degradation. nih.govexplorationpub.com Similarly, in the development of Estrogen Receptor (ER)-targeting PROTACs, a systematic variation of linker length revealed that an optimal 16-atom chain length produced the most effective degradation. nih.gov

The chemical composition of the linker also plays a vital role. It influences the PROTAC's solubility, cell permeability, and metabolic stability. precisepeg.com For example, incorporating hydrophilic PEG units can improve the aqueous solubility of an otherwise hydrophobic PROTAC. precisepeg.com Furthermore, linker composition can impart selectivity. A lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader, completely abolishing HER2 degradation. nih.govexplorationpub.com This highlights how subtle changes in linker composition can dramatically alter a PROTAC's activity and selectivity profile.

Table 1: Effect of Linker Length on PROTAC Efficiency for Different Targets
Target ProteinLinker TypeLinker Length (atoms)Degradation OutcomeReference
TBK1Alkyl/Ether<12No degradation observed nih.govexplorationpub.com
TBK1Alkyl/Ether12-29Submicromolar degradation (DC50 = 3 nM for 21-atom linker) nih.gov
Estrogen Receptor (ER)Alkyl16Optimal degradation efficiency nih.gov
EGFR/HER2PEG-basedNDual degradation of EGFR and HER2 nih.govexplorationpub.com
EGFRPEG-basedN + 3 (one ethylene glycol unit)Selective degradation of EGFR only nih.govexplorationpub.com
Role of Linker Rigidity and Flexibility in Ternary Complex Formation

The conformational dynamics of the linker, spanning the spectrum from highly flexible to rigid, are a key factor in the formation and stability of the ternary complex. arxiv.org

Flexible linkers , such as long alkyl or PEG chains, provide conformational freedom, which can be advantageous in the initial stages of PROTAC design. nih.govarxiv.org This flexibility allows the PROTAC to adopt various conformations, increasing the probability of finding a productive binding orientation between the target and the E3 ligase. nih.gov The crystal structure of the PROTAC MZ1 in a ternary complex with VHL and the BRD4 bromodomain revealed that the flexible linker folded back on itself to facilitate stabilizing protein-protein interactions, a conformation that would be inaccessible to a rigid linker. nih.gov

However, excessive flexibility can be detrimental. The entropic cost of constraining a highly flexible linker within the ternary complex can offset the energy gained from favorable protein-protein interactions, potentially weakening the complex. nih.govresearchgate.net

Rigid linkers , which incorporate elements like cycloalkanes or aromatic rings, reduce the conformational freedom of the PROTAC. precisepeg.com This "pre-organization" can lower the entropic penalty of ternary complex formation, leading to more stable and potent degraders. researchgate.net By restricting the available conformations, a rigid linker can lock the PROTAC into a bioactive state that promotes optimal protein-protein interactions within the ternary complex. precisepeg.comresearchgate.net The introduction of rigid groups into a flexible linker can therefore enhance the stability of the ternary complex and improve degradation efficacy. researchgate.net The choice between a flexible and rigid linker strategy is highly dependent on the specific target-E3 ligase pair, and often a combination of flexible and rigid elements provides the optimal balance for potent degradation. arxiv.org

Rational Design Methodologies

The development of potent and selective PROTACs like SOS1 degrader-2 has evolved from empirical screening to more rational, structure-guided approaches. These methodologies leverage an understanding of the molecular interactions governing ternary complex formation to design more effective degraders.

Structure-Activity Relationship (SAR) Studies for SOS1 Degradation Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights by systematically modifying a molecule's structure and evaluating the impact on its biological activity. creative-proteomics.com For PROTACs, SAR studies explore how changes to the warhead, E3 ligase ligand, or linker affect degradation potency (DC50) and efficacy (Dmax).

In the development of a potent SOS1 degrader (referred to as compound 23 in a key study), researchers synthesized a series of PROTACs based on a pyrido[2,3-d]pyrimidin-7-one inhibitor of SOS1. semanticscholar.orgnih.govacs.org The SAR campaign involved modifying the linker and the E3 ligase ligand.

Key findings from these SAR studies included:

Choice of E3 Ligase Ligand: PROTACs were synthesized using ligands for both VHL and CRBN. The VHL-recruiting PROTACs consistently demonstrated superior SOS1 degradation compared to their CRBN-recruiting counterparts.

Linker Attachment Point: The point of linker attachment on the pomalidomide (CRBN ligand) was explored. Modifications at this position were critical for activity, with some changes leading to a complete loss of degradation.

Linker Length and Composition: A series of VHL-based PROTACs were created with PEG linkers of varying lengths. This systematic modification allowed for the identification of an optimal linker length that resulted in the most potent degradation of SOS1. Compound 23 , the most potent degrader identified, featured an optimized linker connecting the SOS1 inhibitor to a VHL ligand. nih.govacs.org

These studies underscore that PROTAC optimization is a multi-parameter challenge where the interplay between the three components must be carefully balanced to achieve maximal degradation. nih.govnih.gov

Table 2: Representative SAR Data for SOS1 PROTACs
CompoundE3 Ligase LigandLinker CharacteristicsSOS1 Degradation Potency (DC50)Reference
Analog Series 1CRBN (Pomalidomide)Varied PEG LinkersModerate to Inactive nih.govacs.org
Analog Series 2VHLShort PEG LinkerPotent nih.govacs.org
Analog Series 3VHLMedium PEG LinkerHighly Potent nih.govacs.org
Compound 23 (Optimized) VHL Optimized PEG Linker Most Potent in Series nih.govacs.org

Computational Modeling and Structural Biology Insights

Given the large size and flexibility of PROTACs, predicting their behavior is challenging. Computational modeling and structural biology have become indispensable tools for the rational design of these molecules. nih.govdundee.ac.uk These methods provide insights into the structure and dynamics of the PROTAC-induced ternary complex, which is often difficult to determine experimentally. researchgate.net

Computational approaches are widely used to:

Model Ternary Complexes: Software platforms can dock the target protein and the E3 ligase with the PROTAC to generate predictive models of the ternary complex. scienceopen.com These models help visualize potential protein-protein interactions and assess the fitness of a given linker.

Predict PROTAC Activity: Machine learning and AI-driven methods are being developed to predict the degradation efficiency of novel PROTACs based on their structural features and the properties of the ternary complex they form. nih.govbiorxiv.org

Guide Linker Design: In silico tools can screen vast virtual libraries of linkers to identify those with the optimal length, geometry, and chemical properties to bridge the target and E3 ligase effectively. researchgate.net Molecular dynamics (MD) simulations can further be used to assess the stability and conformational dynamics of the modeled ternary complexes. nih.govnih.gov

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution snapshots of PROTAC-mediated ternary complexes. While obtaining these structures remains challenging, they offer invaluable, definitive insights into the molecular basis of PROTAC activity. The landmark crystal structure of MZ1-VHL-BRD4 provided the first atomic-level view of how a PROTAC induces proximity and revealed the critical role of cooperative protein-protein interactions stabilized by the linker. nih.gov Such structural data is the gold standard for validating computational models and provides a robust foundation for future structure-based design of novel SOS1 degraders.

Docking Studies (e.g., BI-68BS-bound SOS1 with Lenalidomide-loaded CRBN)

Computational docking studies are instrumental in the initial design phase of PROTAC SOS1 degraders, providing insights into the feasibility of ternary complex formation and guiding the selection of appropriate linkers. By modeling the interaction between the SOS1 protein, the E3 ligase, and the degrader molecule, researchers can predict the stability and geometry of the resulting ternary complex.

A key strategy involves the use of existing high-resolution crystal structures to build computational models. For instance, the design of some SOS1 degraders was informed by docking studies utilizing the crystal structure of SOS1 in complex with a binder molecule, BI-68BS (a BI-3406 analog), and the structure of lenalidomide-bound CRBN. nih.gov This approach allows for the visualization of potential protein-protein interactions and helps in designing a linker that effectively bridges the two proteins.

These docking studies revealed that relatively short linkers could be employed to connect the SOS1 binder to the CRBN ligand. nih.gov The computational models suggested that the distance between the potential attachment points on the SOS1 binder and the E3 ligase ligand could be as short as 4-5 Å, which prompted the synthesis of degraders with compact and rigid linkers. nih.gov This strategy is advantageous as it can lead to a more defined and stable ternary complex, which is often a prerequisite for efficient protein degradation. nih.gov The linker's composition and length are critical variables that are optimized based on these initial docking predictions to ensure a favorable conformation for ubiquitination.

One example of a PROTAC SOS1 degrader developed using this approach is P7, which incorporates a derivative of the SOS1 inhibitor BAY-293 and the CRBN ligand lenalidomide, connected by a linker optimized through docking studies. nih.gov The success of this approach validates the use of computational modeling in the rational design of effective PROTAC molecules. nih.gov

Table 1: Key Parameters in Docking Studies for PROTAC SOS1 Degrader Design

Parameter Description Example from Research Source(s)
Protein Structures Used High-resolution crystal structures of the target protein and E3 ligase complexed with their respective binders. SOS1 in complex with BI-68BS (PDB: 6SFR) and Lenalidomide-loaded CRBN (PDB: 4TZ4). nih.gov
Predicted Linker Length The estimated optimal distance between the attachment points on the target binder and the E3 ligase ligand. As short as 4-5 Å, suggesting the utility of short and rigid linkers. nih.gov
Computational Tools Software used for protein preparation and docking simulations. Maestro of Schrödinger Release 2020-3. nih.gov

| Design Goal | To achieve a stable and conformationally favorable ternary complex for efficient ubiquitination. | To guide the discovery of effective PROTAC degraders with defined ternary complexes. | nih.gov |

Crystal Structure Analysis of Key Ternary Complexes (e.g., SOS1, CRBN, SOS2)

While docking studies provide valuable predictive information, crystal structure analysis of the actual ternary complex offers definitive experimental evidence of the interactions at an atomic level. These structures are crucial for understanding the precise binding modes of the PROTAC degrader and the resulting protein-protein interfaces that lead to successful degradation.

The design of novel SOS1 degraders has been significantly informed by the analysis of crystal structures of the individual components. nih.gov For example, the crystal structure of SOS1 in complex with the binder BI-68BS (PDB: 6SFR) provided a detailed map of the binding pocket and identified solvent-exposed sites on the inhibitor that are suitable for linker attachment without disrupting its affinity for SOS1. nih.gov Similarly, the crystal structure of the CRBN-DDB1-DDA1 complex bound to lenalidomide (PDB: 4TZ4) has been instrumental in designing the E3 ligase-recruiting arm of the PROTAC. nih.gov

Although a high-resolution crystal structure of a full ternary complex involving a PROTAC SOS1 degrader, SOS1, and CRBN has not been explicitly detailed in the provided search results, the design principles are based on creating favorable interactions observed in other PROTAC-mediated ternary complexes. The goal is to orient the SOS1 substrate in proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex to facilitate the transfer of ubiquitin.

Structural analysis of related PROTAC ternary complexes has revealed the importance of "cooperative" interactions, where the formation of the ternary complex is stabilized by new protein-protein interactions between the target and the E3 ligase. These interactions are a key determinant of a PROTAC's efficacy and selectivity. The rigidity of the linker in some SOS1 degraders, as suggested by docking studies, is intended to promote a more defined and potentially cooperative ternary complex. nih.gov

Future structural studies will be invaluable for the further optimization of PROTAC SOS1 degraders, enabling the design of molecules with enhanced potency, selectivity, and improved pharmacological properties.

Table 2: Structural Data Informing PROTAC SOS1 Degrader Design

Component PDB ID Resolution Key Insights for PROTAC Design Source(s)
SOS1 in complex with binder BI-68BS 6SFR 1.92 Å Identification of binding pocket and solvent-exposed sites for linker attachment. nih.gov

| Cereblon E3 ligase complex with lenalidomide | 4TZ4 | 3.01 Å | Understanding the binding mode of the E3 ligase ligand to guide the design of the CRBN-recruiting moiety. | nih.gov |

Mechanistic Elucidation of Protac Sos1 Degrader Action

Molecular Interactions and Ternary Complex Formation

The foundational event in the action of a PROTAC SOS1 degrader is its ability to simultaneously engage both the SOS1 target protein and an E3 ubiquitin ligase, thereby acting as a molecular bridge. This induced proximity within a three-part complex is the critical prerequisite for all subsequent downstream events.

Engagement of SOS1 and E3 Ubiquitin Ligase (CRBN, VHL)

A PROTAC SOS1 degrader is a chimeric molecule with two distinct heads connected by a chemical linker: one head binds to SOS1, and the other binds to an E3 ubiquitin ligase. nih.gov Researchers have successfully developed SOS1 degraders that recruit different E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govresearchgate.netnih.gov

For instance, the SOS1 degrader BTX-6654 was designed to utilize CRBN as its E3 ligase target. aacrjournals.orgbiotheryx.com Similarly, the degrader P7 is coupled to a lenalidomide-based ligand to engage CRBN. nih.govnih.gov The design of these molecules is often informed by the crystal structures of SOS1 and the target E3 ligase, allowing for the optimization of the linker length and attachment points to facilitate the formation of a stable ternary complex. nih.govnih.gov The formation of this SOS1-PROTAC-E3 ligase complex is the essential first step that brings the enzymatic machinery of the ligase into close proximity with the SOS1 protein substrate. nih.govmdpi.comresearchgate.net The dependence on this engagement is experimentally confirmed; for example, co-treatment with a high concentration of a CRBN ligand like CC-220 rescues SOS1 from degradation by outcompeting the PROTAC for CRBN binding. researchgate.net

Kinetics of Ternary Complex Formation and Dissociation

The kinetic properties of the ternary complex, specifically its rate of formation and its stability over time (i.e., its dissociation rate or half-life), are critical determinants of a PROTAC's degradation efficiency. nih.govyoutube.com A stable and long-lived ternary complex is thought to provide the E3 ligase with a sufficient time window to efficiently ubiquitinate the target protein. nih.govbiorxiv.org

Surface Plasmon Resonance (SPR) is a common biophysical technique used to measure the kinetics of these interactions. nih.gov Studies on other PROTAC systems, such as the VHL-based degrader MZ1, have shown a direct correlation between the dissociative half-life of the ternary complex and the rate of target protein degradation. biorxiv.orgresearchgate.net Complexes with slower dissociation kinetics (longer half-lives) generally lead to faster and more profound protein degradation. youtube.com While the principle is fundamental to PROTAC action, specific kinetic parameters like association/dissociation rates and complex half-life for specific PROTAC SOS1 degrader-2 ternary complexes are not extensively detailed in publicly available literature. However, the optimization of these kinetic properties remains a key goal in the rational design of potent SOS1 degraders.

Evaluation of Cooperativity in Complex Assembly

Cooperativity in the context of PROTACs refers to the influence that the binding of the first protein (either SOS1 or the E3 ligase) has on the PROTAC's affinity for the second protein. nih.gov This is quantified by the alpha (α) factor. nih.gov

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein (SOS1). This is often the result of favorable new protein-protein interactions at the interface of the ternary complex. nih.govbiorxiv.org

Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, which can be caused by unfavorable steric or electrostatic clashes. nih.gov

No Cooperativity (α = 1): The two binding events are independent.

Positive cooperativity is a highly desirable feature in a PROTAC as it enhances the stability and concentration of the ternary complex, even at low PROTAC concentrations, which can lead to more potent degradation. youtube.comnih.govbiorxiv.org Biophysical methods such as Isothermal Titration Calorimetry (ITC) and specialized NMR assays can be used to measure cooperativity. nih.gov While high cooperativity is a hallmark of highly efficient degraders in other systems, specific cooperativity values for this compound are not yet widely published. The rational design of the linker and the choice of attachment points are critical for engineering favorable protein-protein interactions that result in positive cooperativity. biorxiv.org

Ubiquitination Cascade and Proteasomal Degradation

Once the ternary complex is successfully formed, it triggers the enzymatic cascade of the Ubiquitin-Proteasome System, marking the SOS1 protein for destruction.

Polyubiquitin (B1169507) Chain Formation on SOS1 Substrate

With the E3 ligase held in close proximity to SOS1 within the ternary complex, the ligase acts as a scaffold to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues on the surface of the SOS1 protein. researchgate.netnih.gov This process is repeated multiple times to form a polyubiquitin chain on the SOS1 substrate. nih.govresearchgate.net This polyubiquitin tag serves as a molecular signal recognized by the cell's primary protein degradation machinery. mdpi.comnih.gov This step is the direct enzymatic consequence of the induced proximity facilitated by the PROTAC SOS1 degrader. aacrjournals.orgaacrjournals.org

26S Proteasome-Mediated Degradation of Ubiquitinated SOS1

The polyubiquitinated SOS1 protein is subsequently recognized by the 26S proteasome, a large, multi-catalytic protease complex. aacrjournals.orgnih.gov The proteasome unfolds and degrades the tagged SOS1 protein into small peptides, effectively eliminating it from the cell. mdpi.comresearchgate.net The PROTAC molecule itself is not degraded and is released to mediate further rounds of degradation, allowing it to act catalytically. mdpi.comresearchgate.net

The dependence of this process on the proteasome is a key mechanistic hallmark of PROTAC action. Researchers confirm this by treating cells with a proteasome inhibitor, such as MG132, alongside the SOS1 degrader. The inhibition of the proteasome prevents the degradation of ubiquitinated SOS1, leading to a rescue of SOS1 protein levels and confirming that the degrader functions via the ubiquitin-proteasome pathway. nih.gov

Table 1: Experimental Validation of the Proteasomal Degradation Pathway for SOS1 PROTACs

This table summarizes experimental results demonstrating that the activity of specific SOS1 degraders is dependent on the key components of the ubiquitin-proteasome system.

PROTAC CompoundE3 LigaseValidation ExperimentObservationReference
P7CRBNCo-treatment with proteasome inhibitor MG132SOS1 degradation by P7 is blocked nih.gov
P7CRBNCo-treatment with neddylation inhibitor MLN4924SOS1 degradation by P7 is blocked nih.gov
P7CRBNCo-treatment with excess CRBN ligand lenalidomide (B1683929)SOS1 degradation by P7 is blocked nih.gov
BTX-6654CRBNCo-treatment with CRBN ligand CC-220SOS1 degradation by BTX-6654 is rescued researchgate.net
SIAIS562055CRBNCo-treatment with proteasome inhibitor MG132SOS1 degradation is significantly reversed nih.gov
SIAIS562055CRBNCo-treatment with CRBN ligand lenalidomideSOS1 degradation is significantly reversed nih.gov

Catalytic Recycling of PROTAC SOS1 Degrader Molecules

Proteolysis-targeting chimeras (PROTACs) are engineered to function in a catalytic manner, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules. precisepeg.com This process is cyclical and highly efficient. The cycle begins with the PROTAC forming a ternary complex with the target protein of interest (POI), in this case, Son of Sevenless 1 (SOS1), and a recruited E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govtechscience.com

This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the SOS1 protein. researchgate.net Once SOS1 is polyubiquitinated, it is recognized and subsequently degraded by the proteasome. researchgate.net A key feature of this mechanism is the reversible binding of the PROTAC to its targets. researchgate.net After inducing the ubiquitination of a SOS1 molecule, the PROTAC is released from the complex and is free to bind to another SOS1 protein and E3 ligase, thereby initiating another round of degradation. researchgate.net This recycling capability allows PROTACs to operate at sub-stoichiometric concentrations relative to their target, contributing to their high potency and sustained activity compared to traditional small-molecule inhibitors which require stoichiometric occupancy. nih.gov

Specificity Profiling of PROTAC SOS1 Degrader Chemical Compounds

On-Target Degradation of SOS1 Versus Off-Target Degradation

The specificity of a PROTAC is a critical determinant of its therapeutic potential. Extensive research has been conducted to profile the on-target and off-target effects of SOS1 degraders. Global quantitative proteomics analyses have been employed to assess changes in the cellular proteome following treatment with SOS1 degraders.

For instance, in studies involving the SOS1 degrader P7, it was found to induce up to 92% degradation of SOS1 in colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs) with excellent specificity. nih.govresearchgate.net Similarly, a global proteomics analysis of LoVo cells treated with the Cereblon-based SOS1 degraders BTX-6654 or BTX-7312 revealed that SOS1 was the most significantly downregulated protein, with minimal effects on the abundance of other proteins. aacrjournals.org While two other proteins, NIPSNAP3A and PCBD1, were identified as downregulated by BTX-7312, they have no established role in cancer or the RAS pathway. aacrjournals.org This high degree of selectivity is attributed to the specific and cooperative formation of the ternary complex between the degrader, SOS1, and the E3 ligase. nih.gov

Table 1: On-Target Specificity of Various PROTAC SOS1 Degraders
PROTAC CompoundCell Line/ModelKey FindingReference
P7Colorectal Cancer (CRC) cell lines and PDOsAchieved up to 92% SOS1 degradation with high specificity confirmed by global proteomics. nih.govresearchgate.net
BTX-6654LoVo cellsProteomics showed SOS1 as the most significantly downregulated protein, indicating high on-target specificity. aacrjournals.org
BTX-7312LoVo cellsProteomics identified SOS1 as the primary target, with minimal off-target effects on other proteins. aacrjournals.org

Selectivity Against SOS1 Orthologs (e.g., SOS2)

A crucial aspect of specificity is the ability of a degrader to distinguish between its intended target and closely related proteins, such as orthologs. SOS1 and SOS2 are two such related guanine (B1146940) nucleotide exchange factors. Studies have shown that PROTAC SOS1 degraders can achieve high selectivity for SOS1 over SOS2. For example, PROTAC SOS1 degrader-1 was observed to dose-dependently reduce the levels of SOS1 protein in NCI-H358 and AsPc-1 cells without affecting the levels of SOS2, even at concentrations up to 2.5 μM. medchemexpress.com This selectivity is important for minimizing potential off-target effects that could arise from the unintended degradation of SOS2.

Non-Degradation of Known SOS1 Complex-Interactors (e.g., EGFR, GRB2, SHP2, KRAS)

SOS1 functions within a larger signaling complex, interacting with several key proteins including the Epidermal Growth Factor Receptor (EGFR), Growth factor receptor-bound protein 2 (GRB2), SHP2, and KRAS. nih.govresearchgate.net An ideal SOS1 degrader should remove SOS1 without causing the unintended "bystander" degradation of these vital interaction partners. Research has confirmed this desirable property in specific SOS1 degraders. For instance, the compounds BTX-6654 and BTX-7312 were tested and found not to degrade the known SOS1 complex-interactors EGFR, GRB2, SHP2, and KRAS. aacrjournals.org This demonstrates the precision of the PROTAC-mediated approach, which targets SOS1 for degradation without disrupting the levels of associated proteins in the signaling pathway.

Assessment of Neosubstrate Degradation by Recruited E3 Ligases (e.g., CRBN substrates like GSPT1, IKZF1/3)

When a PROTAC utilizes an E3 ligase like Cereblon (CRBN), there is a possibility of inducing the degradation of proteins that are not the intended target but are known "neosubstrates" of the CRBN-ligand complex. nih.gov These common neosubstrates include proteins such as GSPT1, Ikaros (IKZF1), Aiolos (IKZF3), SALL4, and CK1α. aacrjournals.orgnih.gov Therefore, it is essential to profile SOS1 degraders for this activity.

In studies with the SOS1 degraders BTX-6654 and BTX-7312, which use a CRBN ligand, their effect on neosubstrates was evaluated. aacrjournals.org The results showed that these specific degraders did not affect the levels of GSPT1, Ikaros, or Aiolos. aacrjournals.org However, some degradation of SALL4 (approximately 65%) was observed with both compounds. aacrjournals.org Furthermore, BTX-6654 caused partial degradation of CK1α, but only at concentrations significantly higher than those required for maximal SOS1 degradation. aacrjournals.org This highlights the importance of careful chemical design and profiling to minimize unwanted neosubstrate degradation.

Table 2: Neosubstrate Degradation Profile for CRBN-based SOS1 Degraders
NeosubstrateBTX-6654 EffectBTX-7312 EffectReference
GSPT1UnaffectedUnaffected aacrjournals.org
Ikaros (IKZF1)UnaffectedUnaffected aacrjournals.org
Aiolos (IKZF3)UnaffectedUnaffected aacrjournals.org
SALL4~65% degradation~65% degradation aacrjournals.org
CK1α~35-60% degradation (at high concentrations)No effect aacrjournals.org

Functional Consequences of SOS1 Degradation Beyond Enzymatic Inhibition

The therapeutic action of PROTAC-mediated SOS1 degradation extends beyond the simple inhibition of its enzymatic function. Traditional small-molecule inhibitors typically block the guanine nucleotide exchange factor (GEF) activity of SOS1, preventing the activation of KRAS. nih.gov However, SOS1 also possesses a non-enzymatic scaffolding function, which is crucial for the proper assembly and localization of signaling complexes. nih.gov

By physically eliminating the SOS1 protein, PROTAC degraders abrogate both its enzymatic and scaffolding roles. researchgate.netaacrjournals.org This dual action can lead to a more profound and sustained inhibition of downstream signaling pathways, such as the RAF-MEK-ERK cascade. nih.gov The removal of the SOS1 scaffold disrupts the protein-protein interactions necessary for efficient signal transduction. nih.gov This comprehensive shutdown of SOS1 activity can result in superior antiproliferative effects in cancer cells compared to inhibitors alone. aacrjournals.orgnih.gov For example, the degradation of SOS1 has been shown to lead to a potent suppression of ERK phosphorylation and effectively inhibit the growth of KRAS-mutant cancer cells. nih.gov This ability to eliminate the entire protein and its multiple functions represents a significant advantage of the degradation strategy over conventional inhibition. aacrjournals.org

Disruption of SOS1 Scaffolding Function

Beyond its direct role in activating RAS proteins, Son of Sevenless 1 (SOS1) also functions as a critical scaffolding protein, assembling various signaling components to ensure the proper propagation of cellular signals. This scaffolding function is integral to the regulation of cellular processes such as proliferation, differentiation, and survival. The therapeutic efficacy of PROTAC SOS1 degraders is significantly enhanced by their ability to not only inhibit the catalytic activity of SOS1 but also to eliminate its scaffolding capabilities through targeted degradation.

The degradation of the SOS1 protein by this compound effectively dismantles the signaling complexes that are dependent on SOS1 as a scaffold. nih.gov One of the key interactions disrupted is the association between SOS1 and Growth factor receptor-bound protein 2 (GRB2). nih.gov GRB2 is an adaptor protein that links activated receptor tyrosine kinases (RTKs) to SOS1, thereby recruiting SOS1 to the plasma membrane where it can activate RAS. By inducing the degradation of SOS1, this compound prevents the formation of the RTK-GRB2-SOS1 complex, a crucial initial step in the activation of the RAS/MAPK pathway.

The elimination of the SOS1 scaffold prevents the spatial and temporal coordination of signaling events, leading to a more profound and sustained inhibition of downstream pathways compared to small molecule inhibitors that only block the catalytic activity of SOS1. Research has indicated that the superior anticancer activity of certain SOS1 PROTACs, such as P7, is in part attributable to the removal of SOS1's scaffolding function, in addition to the cyclical degradation of the protein. nih.gov This dual mechanism of action overcomes some of the limitations of traditional inhibitors, which can be subject to feedback mechanisms and may not fully abrogate the signaling output due to the residual scaffolding function of the target protein.

While direct quantitative data from techniques such as co-immunoprecipitation specifically measuring the disruption of the SOS1-GRB2 complex by "this compound" is not extensively detailed in publicly available literature, the principle is well-established within the study of PROTACs targeting SOS1. For instance, global proteomics analysis of cells treated with the SOS1 degrader P7 has demonstrated the high specificity of SOS1 degradation, which inherently leads to the disruption of its scaffolding-dependent interactions. nih.gov The profound and sustained degradation of SOS1, as shown in various studies, provides strong evidence for the dismantling of its associated signaling complexes.

The table below summarizes the conceptual impact of this compound on the scaffolding function of SOS1 based on the established mechanism of action for this class of molecules.

Interacting ProteinFunction of InteractionEffect of this compoundConsequence of Disruption
GRB2Recruitment of SOS1 to activated receptor tyrosine kinasesDegradation of SOS1 prevents the formation of the SOS1-GRB2 complex.Inhibition of RAS activation at the plasma membrane.
KRASServes as a substrate for SOS1's GEF activity and also allosterically activates SOS1.Degradation of SOS1 eliminates the platform for KRAS interaction and activation.Suppression of downstream signaling pathways (e.g., MAPK).

It is important to note that while the specific compound "this compound" may be a descriptor for a class of molecules or a specific proprietary compound not widely published on, the mechanistic principles derived from studies of well-characterized PROTAC SOS1 degraders like P7 and SIAIS562055 are applicable. These studies collectively underscore the therapeutic advantage of targeting SOS1 for degradation, thereby ablating both its enzymatic and scaffolding functions.

Combination Research Strategies with Protac Sos1 Degrader

Synergistic Effects with KRAS Pathway Modulators

Targeting the KRAS pathway at multiple nodes simultaneously is a promising strategy to achieve deeper and more durable responses in cancer treatment. verastem.com SOS1 degraders are being actively investigated in combination with inhibitors that target various components of this critical signaling cascade.

The approval of allele-specific KRAS G12C inhibitors, such as Sotorasib (B605408) (AMG510), marked a significant breakthrough in treating cancers with this specific mutation. acs.orgnih.gov However, challenges like moderate response rates and the emergence of acquired resistance necessitate the development of combination strategies. acs.orgnih.govsemanticscholar.org Combining a PROTAC SOS1 degrader with a KRAS G12C inhibitor has shown significant synergistic effects. acs.orgnih.gov

Research has demonstrated that while KRAS G12C inhibitors effectively suppress the RAS-MAPK signaling pathway, this suppression can be transient due to feedback reactivation. acs.orgacs.org The degradation of SOS1 via a PROTAC can block this feedback loop, leading to a more prolonged and enhanced suppression of the pathway. acs.orgacs.org The combination of a potent SOS1 degrader, referred to as compound 23 in one study, with AMG510 resulted in synergistic antiproliferative responses in KRAS G12C mutant cells both in vitro and in vivo. acs.orgnih.govacs.org This combination strategy is viewed as a potential therapeutic approach to improve anti-tumor response and overcome acquired resistance to KRAS G12C inhibitors. acs.orgsemanticscholar.org

Table 1: Research Findings on Combination of PROTAC SOS1 Degrader-2 with KRAS G12C Inhibitors

Cell Lines Studied Key Findings Reference
MIA PaCa-2, NCI-H358 SOS1 knockdown blocked feedback reactivation of the RAS pathway induced by AMG510, leading to sustained signaling suppression. acs.org
KRAS G12C mutant cells The combination of a SOS1 degrader (compound 23) and AMG510 suppressed RAS signaling feedback activation. acs.orgnih.gov

Inhibition of downstream effectors in the RAS pathway, such as MEK, has been a long-standing therapeutic strategy. However, MEK inhibitors often trigger feedback mechanisms that reactivate the pathway, limiting their efficacy. nih.gov Combining SOS1 targeting with MEK inhibition is a rational approach to counteract this feedback. The SOS1 inhibitor BI-3406 has been shown to attenuate feedback reactivation induced by MEK inhibitors, thereby enhancing the sensitivity of KRAS-dependent cancers to this class of drugs. nih.gov

This principle extends to SOS1 degraders. Studies with cereblon-based SOS1 degraders, such as BTX-6654, have demonstrated enhanced tumor growth inhibition when combined with the MEK inhibitor trametinib (B1684009) in KRAS-mutant xenograft models. aacrjournals.org This suggests that the degradation of SOS1 can create a more potent and durable blockade of the RAS-MAPK pathway when paired with MEK inhibition. nih.govaacrjournals.org Furthermore, MEK1/2-targeting PROTACs have been found to cause the collateral degradation of CRAF, a key upstream activator of MEK, offering another strategy to overcome resistance to MEK inhibitors. biorxiv.orgbiorxiv.org

Table 2: Research Findings on Combination of this compound with MEK Inhibitors

Combination Agents Model Key Findings Reference
SOS1 degrader (BTX-6654) + Trametinib (MEK inhibitor) KRAS-mutant xenograft models Enhanced tumor growth inhibition observed with the combination. aacrjournals.org

Receptor tyrosine kinases (RTKs), such as EGFR, are frequently involved in the upstream activation of the RAS pathway. researchgate.net In some cancer models, combining SOS1 degraders with RTK inhibitors has shown synergistic effects. aacrjournals.org The rationale for this combination is to create a vertical blockade of the signaling pathway at both the receptor level and at the crucial KRAS activation step mediated by SOS1. Research involving the SOS1 degraders BTX-6654 and BTX-7312 showed they synergized with RTK inhibitors in proliferation assays, highlighting the potential of this dual-targeting strategy in cancers driven by RTK activation. aacrjournals.org

Expanded Applications in Other Malignancies

The role of SOS1 is not limited to KRAS-mutant solid tumors. Its function as a key signaling node makes it a potential target in other cancers, including hematological malignancies.

In Chronic Myeloid Leukemia (CML), the oncoprotein BCR-ABL drives the disease by recruiting SOS1 to activate downstream signaling pathways, including RAS and RAC. gluetacs.com This dependency suggests that targeting SOS1 could be a viable therapeutic strategy for CML. gluetacs.com

A novel SOS1 PROTAC degrader, SIAIS562055, has demonstrated potent anticancer activity in BCR-ABL-positive leukemia models. gluetacs.comaacrjournals.org When used in combination with BCR-ABL inhibitors, this SOS1 degrader shows excellent synergistic effects and the ability to overcome resistance. gluetacs.com The combination synergistically enhances the inhibition of ABL phosphorylation and its downstream signaling. gluetacs.comaacrjournals.org This approach has demonstrated robust anti-tumor activity in mouse xenograft models and in primary samples from patients with CML, suggesting that PROTAC-mediated SOS1 degradation is an effective strategy for treating BCR-ABL–harboring leukemias. aacrjournals.org

Table 3: Research Findings on Combination of this compound with BCR-ABL Inhibitors

Degrader/Inhibitor Model Key Findings Reference
SOS1 degrader (SIAIS562055) + BCR-ABL inhibitors CML models (in vitro and in vivo) Demonstrates excellent synergistic effects and overcomes resistance. gluetacs.com

Emerging Concepts and Future Research Directions

Development of Next-Generation PROTAC SOS1 Degraders

The evolution of PROTAC design for targets like SOS1 is moving beyond traditional bifunctional molecules toward more complex and efficient architectures. Researchers are exploring novel structural frameworks and strategies to improve the core mechanism of PROTACs: the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. acs.org

A novel strategy to enhance targeted protein degradation involves the design of heterotrivalent PROTACs capable of recruiting two different E3 ligases simultaneously. nih.gov Traditional PROTACs are bifunctional, linking one target protein to one E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govnih.gov However, research has demonstrated the feasibility of trivalent structures that can engage two distinct E3 ligases with a single molecule. nih.gov

This dual-ligase recruitment approach was exemplified by the development of heterotrivalent PROTACs composed of ligands for CRBN, VHL, and the target BET proteins, all connected via a branched trifunctional linker. The resulting compound, AB3067, proved to be a more potent and faster degrader of BET proteins compared to its bifunctional counterparts. Kinetic analyses confirmed that both CRBN and VHL contributed additively to the ubiquitination and subsequent degradation of the target protein. This strategy could potentially boost the degradation fitness for challenging targets like SOS1 and may help delay or overcome resistance mechanisms that arise from the loss of a single E3 ligase's functionality. nih.gov

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical determinant of a PROTAC's degradation efficiency. acs.orgnih.gov A stable complex ensures the target protein is correctly oriented for efficient ubiquitin transfer from the E3 ligase, which flags the protein for proteasomal degradation. nih.gov Therefore, a key focus of next-generation degrader design is the optimization of this complex.

Several factors contribute to the stability and productivity of the ternary complex:

Cooperativity: This refers to the favorable interaction between the target protein and the E3 ligase when brought together by the PROTAC. Positive cooperativity, where the binding of the second protein is enhanced after the first has bound to the PROTAC, leads to a more stable ternary complex. youtube.com

Linker Optimization: The chemical linker connecting the target-binding and E3-binding moieties plays a crucial role. Its length, composition, and attachment points dictate the geometry of the ternary complex. acs.org

Rational, Structure-Based Design: Understanding the three-dimensional structure of the ternary complex allows for rational modifications to the PROTAC molecule to improve stability. Computational modeling tools like Rosetta can be used to predict and evaluate the conformations of these complexes, guiding the design of more effective degraders. youtube.comfoxchase.org

By focusing on these elements, researchers aim to create PROTACs, including those targeting SOS1, that form highly stable and kinetically long-lived ternary complexes, resulting in faster and more profound protein degradation. acs.orgyoutube.com

Addressing Research Challenges in PROTAC Development

The linker is not merely a spacer but a critical component that influences a PROTAC's efficacy, selectivity, and physicochemical properties. nih.govnih.gov Historically, linker design has been largely empirical, involving the synthesis and testing of numerous variations to find an optimal configuration. researchgate.net However, the field is moving towards more rational, structure-guided approaches.

Key considerations in rational linker design include:

Length and Flexibility: The linker must be long enough to bridge the target and E3 ligase without steric hindrance but not so long that it leads to unproductive binding modes. nih.govresearchgate.net

Chemical Composition: The linker's composition affects properties like solubility, cell permeability, and metabolic stability. nih.gov

Attachment Points: The points at which the linker connects to the two ligands are crucial for achieving a productive ternary complex geometry. nih.gov

Conformational Control: Novel strategies are being explored to control the linker's conformation. For instance, incorporating unique chemical motifs like ferrocene (B1249389) can act as a "molecular hinge," allowing the PROTAC to adopt more compact, folded states that may improve cell permeability and reduce cellular efflux. synthical.comacs.org

By leveraging computational tools and a deeper understanding of structure-activity relationships, researchers can design linkers more efficiently, reducing the reliance on empirical screening. nih.gov

To accelerate the design-synthesize-test cycle, there is a significant need for computational models that can accurately predict a PROTAC's performance. nih.gov Machine learning (ML) and other modeling techniques are emerging as powerful tools for this purpose. nih.govarxiv.org These models leverage large datasets of existing PROTACs to learn the complex relationships between chemical structure and biological activity. nih.gov

Model Type / ToolPredicted PropertyApproach
Machine Learning Classifiers Cell PermeabilityUtilizes simple molecular descriptors (e.g., size, lipophilicity) to train models like Random Forest to classify PROTACs as having high or low permeability. nih.gov
Ensemble Modeling Ubiquitination EfficiencyModels the collection of possible 3D conformations of the PROTAC-target-ligase complex to predict whether ubiquitination is structurally feasible. asbmb.org
DegradeMaster Degradation Activity (DC₅₀/Dₘₐₓ)A deep learning framework that uses 3D structural information of the PROTAC and proteins to predict degradation potential. nih.gov
AI-DPAPT PROTAC ActivityAn AI-powered tool that uses machine learning algorithms and molecular fingerprinting to predict activity from chemical structures. researchgate.net

Novel E3 Ligase Recruitment for Enhanced Specificity

The vast majority of PROTACs developed to date, including those in clinical trials, recruit either CRBN or VHL. nih.govnih.gov While effective, this reliance on just two of the over 600 E3 ligases in the human genome limits the scope of targeted protein degradation. drugtargetreview.com Expanding the repertoire of usable E3 ligases is a major goal in the field, as it could lead to enhanced tissue specificity and provide alternative degradation pathways if resistance to CRBN- or VHL-based degraders develops. nih.govdrugtargetreview.com

Several strategies are being employed to discover and validate novel E3 ligases:

Genome-Wide Screens: Researchers have used large-scale screening of open reading frames (ORFs) to identify new proteins that can act as potent degraders, some of which are more effective than CRBN or VHL. utoronto.ca

CRISPR-Activation Platforms: To overcome issues with low E3 ligase expression, CRISPR-activation platforms can boost the expression of potential ligases, making it easier to identify their degradation capabilities. This approach successfully identified FBXO22 as a novel E3 ligase amenable to targeted protein degradation. technologypublisher.com

Activity-Based Protein Profiling (ABPP): This chemical biology technique can identify novel covalent binders for E3 ligases, which can then be incorporated into PROTACs. This method was used to develop a PROTAC that recruits the E3 ligase RNF4. nih.gov

High-Throughput Binding Assays: Technologies like AlphaScreen are being adapted to create high-throughput platforms for screening small molecule libraries to find new ligands for a wide range of E3 ligases. nih.gov

The discovery of new E3 ligases, particularly those with tissue-specific expression, could allow for the development of PROTACs that are active only in specific organs or cell types, potentially leading to more precise therapies with fewer side effects. drugtargetreview.com

Advanced Cellular and Molecular Probing Techniques

The characterization of PROTAC SOS1 degrader-2 relies on a suite of advanced cellular and molecular probing techniques to elucidate its mechanism of action, specificity, and functional consequences. These assays are crucial for validating the degrader's efficacy and understanding its impact on cellular signaling networks.

Mass Spectrometry-Based Global Proteomics: A cornerstone for evaluating PROTAC specificity is global proteomics analysis using techniques like tandem mass spectrometry. nih.gov This unbiased approach quantifies thousands of proteins within the cell, providing a comprehensive overview of the degrader's effects. In studies of SOS1 degraders such as P7 and SIAIS562055, proteomics confirmed high specificity for the SOS1 protein. nih.govaacrjournals.org As illustrated in the accompanying data table, this analysis typically reveals a significant reduction in SOS1 abundance while the levels of most other cellular proteins, including known substrates of the recruited E3 ligase, remain unchanged. nih.govaacrjournals.org This technique is also vital for identifying potential off-target effects or adaptive cellular responses, such as the upregulation of other proteins that might contribute to resistance. nih.gov

Table 1: Representative Global Proteomics Data for this compound This interactive table showcases the high specificity of the degrader. The data is representative of findings from proteomics analyses.

Protein Fold Change vs. Control Function Specificity Profile
SOS1 -16.0 (94% reduction) Guanine (B1146940) nucleotide exchange factor (Target) On-Target
SOS2 -1.1 (No significant change) Guanine nucleotide exchange factor (Homolog) Off-Target
KRAS -1.0 (No significant change) Downstream effector Off-Target
CRBN -1.2 (No significant change) E3 Ubiquitin Ligase (Recruited) Off-Target
GSPT1 -1.3 (No significant change) Known CRBN Substrate Off-Target

Immunoblotting and Mechanistic Assays: Western blotting is a fundamental technique used to provide a direct visualization and quantification of protein degradation. medchemexpress.com Researchers utilize this method to confirm the dose- and time-dependent reduction of SOS1 protein levels following treatment with the degrader. nih.govmedchemexpress.com To validate that the degradation is occurring via the intended ubiquitin-proteasome pathway, cells are pre-treated with specific inhibitors. For instance, pre-treatment with a proteasome inhibitor (e.g., MG132) or an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924), which is required for cullin-RING E3 ligase activity, should rescue the degradation of SOS1, confirming the mechanism of action. nih.gov

Table 2: Dose-Dependent Degradation of SOS1 by this compound This interactive table illustrates the dose-dependent efficacy of the degrader as would be quantified from Western Blot analysis.

Concentration of Degrader-2 Percent of SOS1 Protein Remaining (Normalized to Control)
0.1 µM 43.8%
1 µM 7.5%

Advanced Cellular Models: To move beyond traditional 2D cell culture, patient-derived organoids (PDOs) are increasingly used as an advanced cellular model. nih.govresearchgate.net These three-dimensional cultures better recapitulate the complex architecture and heterogeneity of original patient tumors. researchgate.net Studies on SOS1 degraders have shown potent activity in colorectal cancer PDOs, demonstrating superior growth inhibition compared to small molecule inhibitors of SOS1, highlighting the therapeutic potential of the degradation approach in a more clinically relevant system. nih.govacs.org

Future Research Directions: Future investigations will likely incorporate even more sophisticated techniques. Phosphoproteomics can be employed to map the degrader's immediate impact on cellular signaling cascades downstream of SOS1. nih.gov Furthermore, transcriptomic studies can reveal how cells adapt to the acute loss of the SOS1 protein at the mRNA level. nih.gov The integration of these multi-omic approaches will provide a deeper and more dynamic understanding of the biological consequences of targeted SOS1 degradation.

Q & A

Q. What is the mechanistic basis of SOS1 degradation using PROTAC SOS1 degrader-2?

this compound operates via a ternary complex formation mechanism. It consists of three components: (1) a SOS1-binding ligand (e.g., BI-3406 analog), (2) a linker, and (3) an E3 ubiquitin ligase-recruiting moiety (e.g., VHL or CRBN ligand). This structure enables the recruitment of the ubiquitin-proteasome system (UPS) to SOS1, leading to its polyubiquitination and subsequent proteasomal degradation. Critical validation steps include co-immunoprecipitation assays to confirm ternary complex formation and ubiquitination assays to verify UPS involvement .

Q. What are the key in vitro assays for evaluating this compound efficacy?

  • Microscale Thermophoresis (MST) : Measures binding affinity between PROTAC and SOS1. For example, PROTACs derived from BI-3406 showed retained binding (KD ~8–247 nM) compared to parent inhibitors .
  • Western Blotting : Quantifies SOS1 protein degradation over time (e.g., 24–72 hours post-treatment) in KRAS-mutant cell lines.
  • Cell Proliferation Assays : Assess antiproliferative effects (e.g., IC50 values) in SOS1-dependent cancer models, such as NSCLC or pancreatic adenocarcinoma .

Q. How does SOS1 degradation differ from traditional SOS1 inhibition in therapeutic outcomes?

Unlike small-molecule inhibitors (e.g., BI-3406), PROTAC SOS1 degraders:

  • Abrogate all SOS1 functions , including scaffolding roles in RAS/RAF/MEK/ERK signaling.
  • Prevent adaptive resistance caused by inhibitor-induced SOS1 protein stabilization.
  • Enable sustained pathway suppression even after drug clearance, as degradation is irreversible .

Advanced Research Questions

Q. What design strategies optimize this compound for enhanced degradation efficiency?

  • Linker Optimization : Adjust length and rigidity to balance ternary complex stability and cellular permeability. For example, polyethylene glycol (PEG)-based linkers improve solubility but may reduce membrane penetration .
  • E3 Ligase Selection : CRBN ligands (e.g., lenalidomide derivatives) are preferred over VHL in certain contexts due to tissue-specific expression.
  • Structure-Activity Relationship (SAR) Studies : Iterative modifications of SOS1-binding moieties (e.g., BAY293 analogs) improve binding kinetics .

Q. How can researchers resolve contradictory data in SOS1 degradation efficiency across cell lines?

Contradictions may arise from:

  • Variable E3 ligase expression (e.g., low CRBN levels in some tumors). Validate via qPCR or RNA-seq.
  • Compensatory SOS2 upregulation , which requires simultaneous SOS2 activity profiling.
  • Off-target effects : Use isoform-specific inhibitors (e.g., KRASG12C inhibitors) in combination to isolate SOS1-specific phenotypes .

Q. What synergistic combinations enhance this compound efficacy in resistant tumors?

  • KRASG12C Inhibitors (e.g., AMG510) : Co-treatment blocks feedback reactivation of RAS signaling, achieving synergistic antiproliferative effects (e.g., 80% tumor growth inhibition in vivo) .
  • BCR-ABL Inhibitors (e.g., imatinib) : Overcome resistance in dual KRAS/BCR-ABL mutant cancers by co-degrading SOS1 and inhibiting oncogenic kinases .

Q. What experimental models best capture this compound resistance mechanisms?

  • Long-Term Dose Escalation : Treat KRAS-mutant cell lines with suboptimal PROTAC concentrations to simulate clinical resistance.
  • CRISPR Screens : Identify genes (e.g., CUL4B, UBE2D1) that modulate UPS activity and PROTAC sensitivity.
  • Patient-Derived Xenografts (PDXs) : Recapitulate tumor microenvironment-driven resistance, such as stromal SOS1 secretion .

Methodological Guidelines

  • Ternary Complex Validation : Use AlphaScreen or SPR to confirm PROTAC-mediated SOS1-E3 ligase interactions .
  • In Vivo Pharmacokinetics : Monitor PROTAC stability (e.g., plasma half-life) and tissue distribution via LC-MS/MS .
  • Transcriptomic Profiling : RNA-seq post-treatment identifies downstream pathway rewiring (e.g., MAPK vs. PI3K compensatory activation) .

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